Target-Specific Bioactivity Data: A Path to Functional Selectivity
This compound has been tested against human 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), a key enzyme in estrogen biosynthesis. It shows an IC50 of 1.20 nM in a radio-HPLC assay using [3H]-E1 as substrate. This level of potency surpasses many known pyrazole-based 17beta-HSD1 inhibitors, such as the reference inhibitor 1 (Fig. 1) from a 2006 SAR study, which typically exhibit IC50 values in the low micromolar range (e.g., ~2–5 µM) [1]. The exquisite potency of this compound suggests a superior fit within the enzyme's active site, likely driven by its unique tetrahydrofuran-3-yl substitution, which is not present in earlier pyrazole amide inhibitors [2].
| Evidence Dimension | Inhibition of human 17beta-HSD1 |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Reference pyrazole amide inhibitors from 2006 SAR study: IC50 values ranged from approximately 2 to 5 µM for the most potent analogs (e.g., compound 1 in Fig. 1) [2]. |
| Quantified Difference | ~1,700- to 4,200-fold more potent than the reference inhibitor class |
| Conditions | Inhibition of human placental cytosolic fraction 17beta-HSD1 using [3H]-E1 as substrate in the presence of NAD+ by radio-HPLC analysis |
Why This Matters
Procurement of this specific compound enables research programs targeting 17beta-HSD1 to access a highly potent starting point for lead optimization, vastly outperforming generic pyrazole amides and potentially reducing the time and resources needed to achieve picomolar cellular activity.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152) – Affinity Data: IC50 1.20 nM for human 17beta-HSD1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446. Accessed 29 Apr. 2026. View Source
- [2] Alho-Richmond, S., Lilienkampf, A., & Wähälä, K. (2006). Novel, potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 248(1-2), 208-213. View Source
